5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol
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Overview
Description
“5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is a chemical compound with the molecular formula C9H7ClN2O2S1. It is a type of oxadiazole, a class of organic compounds that possess a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms2.
Synthesis Analysis
Oxadiazoles, including “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol”, can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold3. Another synthetic approach involves an annulation reaction, followed by desulfurization/intramolecular rearrangement4.
Molecular Structure Analysis
The molecular structure of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms5. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment2.
Chemical Reactions Analysis
The chemical reactions of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles can vary widely depending on the specific substituents and reaction conditions. For instance, oxadiazoles can undergo reactions such as cyclization and nucleophilic alkylation3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” are not explicitly mentioned in the search results. However, it’s known that the properties of oxadiazoles can vary depending on the specific substituents and their positions in the ring2.
Scientific Research Applications
1. Chemical Synthesis and Characterization
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol and its derivatives have been a subject of interest in chemical synthesis. Studies have focused on synthesizing novel compounds involving this structure and characterizing them using various techniques such as NMR, IR, and elemental analysis. For example, a study by Li Ying-jun (2012) synthesized a novel compound containing a 1,3,4-oxadiazole derivative and determined its structure using NMR and other techniques (Li Ying-jun, 2012).
2. Corrosion Inhibition
Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. A study by P. Ammal et al. (2018) assessed the corrosion inhibition ability of such derivatives towards mild steel in sulfuric acid, revealing their potential in protective applications (P. Ammal, M. Prajila, A. Joseph, 2018).
3. Herbicidal Activity
The herbicidal activity of 1,3,4-oxadiazole derivatives has been investigated, particularly against graminaceous plants. H. Tajik and A. Dadras (2011) synthesized a series of these compounds and tested their effectiveness against various weeds, suggesting their utility in agricultural settings (H. Tajik, A. Dadras, 2011).
4. Antimicrobial and Antifungal Properties
These compounds have shown promise in antimicrobial and antifungal applications. T. Karabasanagouda et al. (2007) synthesized a range of 1,3,4-oxadiazoles with alkylthio and alkylsulphonyl phenoxy moieties, which demonstrated significant antimicrobial activities (T. Karabasanagouda, A. V. Adhikari, N. S. Shetty, 2007).
5. Antioxidant Potential
The antioxidant potential of these compounds has been studied, with N. Shehzadi et al. (2018) exploring the radical scavenging activities of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. Their research suggests these compounds could induce endogenous defence systems against oxidation (N. Shehzadi, K. Hussain, M. T. Khan, et al., 2018).
Safety And Hazards
The specific safety and hazards information for “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” is not provided in the search results. However, it’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
The future directions for research on “5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol” and other oxadiazoles could involve further exploration of their potential biological activities and therapeutic applications3. Additionally, the development of new synthetic strategies could enable the production of novel oxadiazole derivatives with improved properties4.
properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-6-3-1-2-4-7(6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAIEILHYCYLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NNC(=S)O2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361591 |
Source
|
Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol | |
CAS RN |
58695-63-9 |
Source
|
Record name | 5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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